Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

Descripción

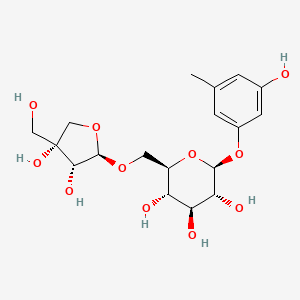

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a phenolic glycoside isolated from the rhizomes of Curculigo orchioides Gaertn., a medicinal plant traditionally used for its antidiabetic, antimicrobial, and wound-healing properties . Structurally, it consists of an orcinol (3,5-dihydroxytoluene) aglycone linked to a disaccharide moiety: beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside . Its molecular formula is C₁₈H₂₆O₁₁, with a molecular weight of 418.4 g/mol, and it exhibits potent antioxidative activity by scavenging hydroxyl and superoxide anion radicals .

Propiedades

Fórmula molecular |

C18H26O11 |

|---|---|

Peso molecular |

418.4 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H26O11/c1-8-2-9(20)4-10(3-8)28-16-14(23)13(22)12(21)11(29-16)5-26-17-15(24)18(25,6-19)7-27-17/h2-4,11-17,19-25H,5-7H2,1H3/t11-,12-,13+,14-,15+,16-,17-,18-/m1/s1 |

Clave InChI |

XEGUBLZOESPNQE-FQXXIRCGSA-N |

SMILES isomérico |

CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O)O |

SMILES canónico |

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Natural Extraction Methods

Plant Material Selection and Pre-Treatment

The rhizomes of Curculigo orchioides serve as the primary source of orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside. Fresh or dried rhizomes are typically ground into a coarse powder to increase surface area for solvent interaction. Pre-treatment may involve defatting with non-polar solvents like hexane to remove lipids and pigments, though this step is optional depending on the extraction protocol.

Solvent Extraction Techniques

Reflux Extraction

Reflux extraction using hydroalcoholic solvents (e.g., 70% ethanol or methanol) is the most common method. A representative protocol involves:

- Mixing 100 g of powdered rhizomes with 1 L of 70% ethanol.

- Heating under reflux at 80°C for 3 hours.

- Filtering and concentrating the extract under reduced pressure.

Yields vary between 0.15% and 2.09% depending on the plant’s geographical origin and harvest time.

Maceration and Ultrasonic-Assisted Extraction

Alternative methods include maceration (room-temperature soaking for 48–72 hours) and ultrasonic-assisted extraction (UAE). UAE reduces extraction time to 30–60 minutes by leveraging cavitation effects, achieving comparable yields to reflux.

Solvent Optimization

Recent studies have explored solvent blends to enhance efficiency:

Crude Extract Purification

The concentrated extract undergoes liquid-liquid partitioning (e.g., ethyl acetate/water) to remove sugars and proteins. Further purification employs column chromatography:

- Stationary Phase : Silica gel (200–300 mesh) or Sephadex LH-20.

- Eluents : Gradient mixtures of chloroform-methanol-water (e.g., 10:1:0.1 → 5:1:0.1).

Final isolation of the target compound often requires preparative HPLC with a C18 column and isocratic elution (acetonitrile-water, 15:85).

Table 1: Extraction Efficiency Across Solvent Systems

| Solvent System | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| 70% Ethanol | 80 | 3 | 1.8–2.1 | |

| 50% Methanol | 60 | 4 | 1.2–1.5 | |

| Ethyl Acetate-Water | 25 | 48 | 0.9–1.1 |

Chemical Synthesis Approaches

Glycosylation Strategies

Chemical synthesis focuses on constructing the β-apiofuranosyl-(1→6)-β-glucopyranoside linkage. The trichloroacetimidate Schmidt method is a cornerstone technique:

- Protection of Hydroxyl Groups :

- Glucose and apiose donors are peracetylated to block reactive sites.

- Glycosylation :

- Deprotection :

This method achieves stereospecificity but faces challenges in controlling regioselectivity, with yields ranging from 35% to 45%.

Enzymatic Synthesis

Emerging approaches utilize glycosyltransferases to catalyze sugar moiety transfer. For example:

- Beta-Glucosidase from Aspergillus niger : Converts orcinol and UDP-glucose to orcinol glucoside, though apiofuranosyl attachment remains inefficient.

Table 2: Synthetic Routes and Yields

| Method | Key Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Schmidt Glycosylation | Trichloroacetimidate, BF3·Et2O | 35–45 | >90 | |

| Enzymatic Transfer | UDP-glucose, Glycosyltransferase | <10 | 70–80 |

Purification and Characterization

Chromatographic Techniques

Análisis De Reacciones Químicas

Types of Reactions

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups in orcinol can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of the glycoside.

Substitution: Ethers, esters, and other substituted products.

Aplicaciones Científicas De Investigación

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a natural product with several research applications. It is a specific orcinol glucoside isolated from the rhizomes of Curculigo orchioides GAERTN, a plant known for its medicinal properties .

Chemical Information

Scientific Research Applications

- Antioxidant Activity: Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside exhibits potent antioxidative activities. It has been shown to have scavenging effects on hydroxyl radicals and superoxide anion radicals .

- Isolation and Identification: This compound serves as a reference standard in analytical studies focused on isolating and identifying chemical constituents from Curculigo orchioides. It has been used in developing rapid ultra-high-performance liquid chromatography methods coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UHPLC-ESI-Q-TOF/MS) for qualitative and quantitative determination of constituents in the rhizome of Curculigo orchioides .

- Traditional Chinese Medicine Research: Orcinol-1-O-β-D-apiofuranosyl-(1 → 6)-β-D-glucopyranoside is a component of Erxian Decoction (EXD). Studies suggest that EXD has therapeutic effects on osteoporosis by targeting various signaling pathways, including PI3K-Akt signaling, calcium signaling, apoptosis, estrogen signaling, and osteoclast differentiation .

- Network Pharmacology: It is used in network pharmacology studies to understand the molecular mechanisms of traditional Chinese medicine formulas like Erxian Decoction in treating conditions like osteoporosis . It helps in identifying critical response networks and effective proteins involved in the therapeutic effects of these traditional medicines .

Availability

Mecanismo De Acción

The mechanism of action of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Phenolic Glycosides from Curculigo orchioides

The rhizomes of C. orchioides contain multiple phenolic glycosides with structural similarities to the target compound (Table 1). Key differences lie in their glycosylation patterns:

- Orcinol glucoside (1): Simplest analog, with a single beta-D-glucopyranoside attached to orcinol .

- Orcinol-1-O-beta-D-glucopyranosyl-(1→6)-beta-D-glucopyranoside (2): Features a diglucoside (two glucopyranosyl units) instead of the apiofuranosyl-glucopyranoside disaccharide .

- Curculigosides (4–6): Contain different aglycones (e.g., curculigoside has a methoxylated orcinol derivative) and glycosidic linkages .

Biological Activity: All compounds demonstrate antioxidative effects, but the target compound’s apiofuranosyl linkage may enhance solubility or stability, influencing bioavailability .

Table 1: Structural and Functional Comparison of C. orchioides Phenolic Glycosides

Apiofuranosyl-Containing Glycosides in Other Species

The beta-D-apiofuranosyl-(1->6)-glucopyranoside disaccharide is rare but biologically significant. Examples include:

- (2R)-4-(4-Hydroxyphenyl)-2-butanol 2-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside: Inhibits osteoclast differentiation and ROS generation in macrophages, highlighting the role of apiofuranosyl in anti-inflammatory activity .

- Borneol 7-O-[beta-D-apiofuranosyl-(1->6)]-beta-D-glucopyranoside: Contains a terpene aglycone (borneol) linked to the same disaccharide, demonstrating the versatility of this sugar moiety in diverse bioactivities .

Structural Insight: The apiofuranosyl group’s five-membered ring (vs. glucopyranosyl’s six-membered ring) may alter molecular conformation and receptor interactions, enhancing specificity in biological systems .

Orcinol Derivatives in Lichens

Orcinol and β-orcinol derivatives are common in lichens, but their structures differ significantly:

- Orcinol depsides/depsidones: Polymerized orcinol units with ester or ether linkages (e.g., atranorin, lecanoric acid) .

- Function : These compounds exhibit allelopathic or UV-protective effects, contrasting with the antioxidative role of C. orchioides glycosides .

Key Difference : Lichen derivatives lack glycosylation, relying instead on polymerization for bioactivity, whereas the target compound’s glycosylation enhances water solubility and cellular uptake .

Molecular and Functional Distinctiveness

Antioxidant Mechanism

The target compound’s hydroxyl radicals scavenging efficacy is attributed to the orcinol aglycone’s phenolic groups and the disaccharide’s stabilizing effect . In contrast:

Pharmacological Potential

- Antidiabetic/Wound Healing : C. orchioides glycosides accelerate diabetic wound healing via antioxidative and anti-inflammatory pathways .

Actividad Biológica

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside, a phenolic glycoside derived from the rhizomes of Curculigo orchioides Gaertn, has garnered attention for its biological activities, particularly its antioxidative properties and potential therapeutic effects. This article delves into its biological activity, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 418.4 g/mol

- CAS Number : 868557-54-4

- Solubility : Soluble in DMSO, pyridine, methanol, ethanol, etc.

Biological Activity Overview

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside exhibits significant biological activities, primarily characterized by its antioxidative effects. Below is a summary of key findings related to its biological activity:

Antioxidative Activity

A study published in Chemical & Pharmaceutical Bulletin highlighted that orcinol glucosides possess antioxidative properties. The compound was shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antiosteoporotic Effects

In a recent research article, orcinol glucoside was evaluated for its antiosteoporotic effects on senile osteoporosis in SAMP6 mice. The study found that oral administration of the compound significantly mitigated bone loss by:

- Reducing oxidative stress in bone tissue.

- Inhibiting the formation and resorption activities of osteoclasts.

- Activating the Nrf2/Keap1 signaling pathway while enhancing mTOR phosphorylation .

The following table summarizes the experimental design and results of this study:

| Parameter | Control Group | OG Treatment (50 mg/kg) | OG Treatment (100 mg/kg) |

|---|---|---|---|

| Bone Mineral Density (BMD) | Baseline | Increased | Significantly Increased |

| Osteoclast Activity | High | Reduced | Significantly Reduced |

| Oxidative Stress Markers | Elevated | Lowered | Significantly Lowered |

Study on Osteoporosis

In a controlled experiment involving SAMP6 mice, researchers administered varying doses of orcinol glucoside. The results indicated a dose-dependent response where higher doses correlated with greater reductions in osteoclast activity and improvements in bone density. Notably, the compound's ability to modulate oxidative stress was pivotal in its protective effects against bone loss .

Q & A

Q. Are there structural analogs with comparative bioactivities?

- Answer : Curculigoside (a related phenolic glycoside from C. orchioides) shows similar antioxidant activity but lower potency due to the absence of the apiofuranosyl group. Orcinol-1-O-β-D-glucoside (lacking the apiofuranosyl branch) exhibits ~50% reduced ROS scavenging, highlighting the critical role of the disaccharide moiety .

Q. What strategies resolve contradictions in bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.